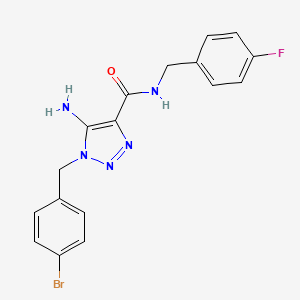

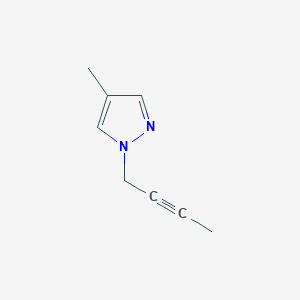

![molecular formula C28H26O2S2 B2511554 1-(2-Naphthyl)-3-[(2-{[3-(2-naphthyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone CAS No. 882748-95-0](/img/structure/B2511554.png)

1-(2-Naphthyl)-3-[(2-{[3-(2-naphthyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2-Naphthyl)-3-[(2-{[3-(2-naphthyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone" is a complex organic molecule that contains multiple functional groups, including ketone, sulfanyl, and naphthyl groups. This compound is not directly mentioned in the provided papers, but related naphthyl-containing compounds and their chemistry are discussed, which can provide insights into the potential behavior and properties of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, where functional groups are introduced or modified. While the exact synthesis of the compound is not detailed in the provided papers, the synthesis of related compounds can be informative. For example, the preparation of naphthalene-1,8-diylbis(diphenylmethylium), which shares the naphthyl moiety with our compound of interest, involves anhydrous conditions and silylating agents . Similarly, the synthesis of ethyl naphth[2,3-f]isoindole-1-carboxylate involves a cheletropic reaction, which could be relevant for the synthesis of other naphthyl-containing compounds .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. The provided papers discuss the structural analysis of various naphthyl-containing compounds. For instance, the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone shows inter- and intramolecular hydrogen bonding and a planar molecular framework . These structural insights can be extrapolated to hypothesize about the molecular conformation of "1-(2-Naphthyl)-3-[(2-{[3-(2-naphthyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone".

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers describe various reactions involving naphthyl groups, such as the reluctant Norrish Type I reaction in the photochemistry of 1,3-bis(1-naphthyl)-2-propanone , and the condensation reactions catalyzed by triethylamine-bonded sulfonic acid . These studies provide a foundation for predicting the types of chemical reactions that "1-(2-Naphthyl)-3-[(2-{[3-(2-naphthyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the optical and thermal properties of 1-(4-methoxyphenyl)-2-((5-(1-(naphthalene-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone were studied using UV-visible and thermal analysis, showing transparency in the visible region and thermal stability . These methods could be applied to study the properties of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis of α-sulfanyl-β-amino acid derivatives : A study by Kantam et al. (2010) demonstrates the synthesis of alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide. These compounds are significant for pharmaceuticals with potent biological activity (Kantam et al., 2010).

Naphthyl Alkyl and Aryl Sulfides Synthesis : Nakazawa et al. (1989) describe the synthesis of naphthyl alkyl and aryl sulfides, showing the versatility of naphthol compounds in creating sulfur-containing derivatives (Nakazawa et al., 1989).

Enantiomeric Spiro-λ4-sulfane-precursor Diaryl Sulfoxides : Research by Szabó et al. (1997) focuses on the resolution and absolute configuration of enantiomeric spiro-λ4-sulfane-precursor diaryl sulfoxides, important for understanding the stereochemistry of sulfur-containing compounds (Szabó et al., 1997).

Sulfenylation of Indoles and 2-naphthols with Thiols : A study by Maeda et al. (2004) explores the vanadium-catalyzed sulfenylation of indoles and 2-naphthols with thiols, highlighting the application of catalysis in the synthesis of sulfur-containing organic compounds (Maeda et al., 2004).

Stereospecific Syntheses of Planar Chiral Bidentate η5κS-Indenyl-Sulfanyl and -Sulfinyl Complexes of Rhodium(III)

: Baker et al. (2012) present the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, contributing to the understanding of chiral sulfur-containing compounds (Baker et al., 2012).

Eigenschaften

IUPAC Name |

1-naphthalen-2-yl-3-[2-(3-naphthalen-2-yl-3-oxopropyl)sulfanylethylsulfanyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O2S2/c29-27(25-11-9-21-5-1-3-7-23(21)19-25)13-15-31-17-18-32-16-14-28(30)26-12-10-22-6-2-4-8-24(22)20-26/h1-12,19-20H,13-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGYCONKUQYZPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCSCCSCCC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Naphthyl)-3-[(2-{[3-(2-naphthyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

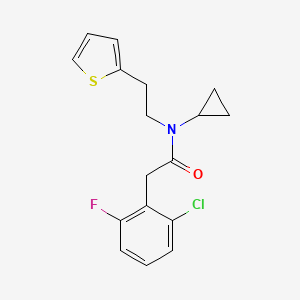

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2511472.png)

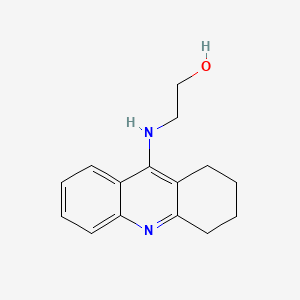

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2511476.png)

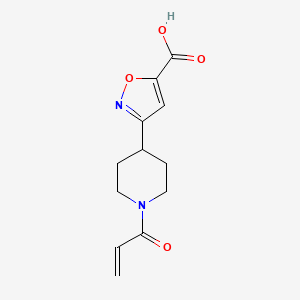

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2511483.png)

![3-Fluorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2511485.png)

![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)

![N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide](/img/structure/B2511490.png)

![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)

![4-Methoxy-1-methyl-5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2511493.png)